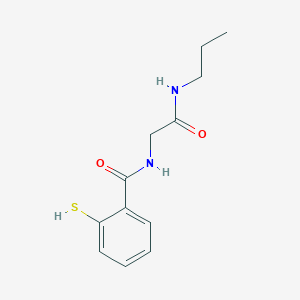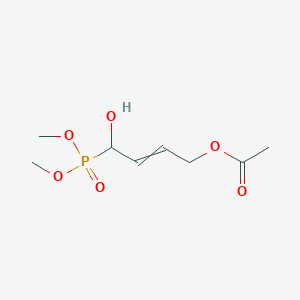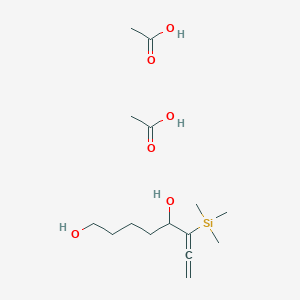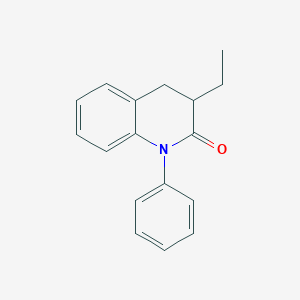![molecular formula C15H12ClN3OS B14224877 1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]- CAS No. 540740-73-6](/img/structure/B14224877.png)
1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]- is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives are significant in medicinal chemistry due to their presence in various bioactive molecules. This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]- typically involves the following steps:
Formation of the Indole Nucleus: The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with a suitable carboxylic acid derivative, such as an acyl chloride or anhydride, in the presence of a base.
Thioether Formation: The thioether linkage is formed by reacting the indole-2-carboxamide with 2-amino-5-chlorothiophenol under suitable conditions, such as in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nucleus, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
1H-Indole-2-carboxamide: Lacks the thioether linkage and amino group, leading to different biological activities.
3-[(2-Amino-5-chlorophenyl)thio]-1H-indole: Lacks the carboxamide group, affecting its chemical reactivity and biological properties.
Uniqueness: 1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]- is unique due to the presence of both the carboxamide and thioether linkages, which contribute to its distinct chemical and biological properties
Propiedades
Número CAS |
540740-73-6 |
|---|---|
Fórmula molecular |
C15H12ClN3OS |
Peso molecular |
317.8 g/mol |
Nombre IUPAC |
3-(2-amino-5-chlorophenyl)sulfanyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H12ClN3OS/c16-8-5-6-10(17)12(7-8)21-14-9-3-1-2-4-11(9)19-13(14)15(18)20/h1-7,19H,17H2,(H2,18,20) |
Clave InChI |
OYTDNJMDOSYFTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(N2)C(=O)N)SC3=C(C=CC(=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![{[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B14224831.png)


![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14224861.png)

![3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid](/img/structure/B14224872.png)
![(2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol](/img/structure/B14224875.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methyl-3-phenylbut-2-en-1-ol](/img/structure/B14224886.png)
